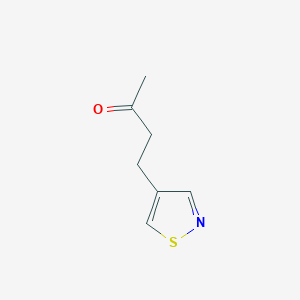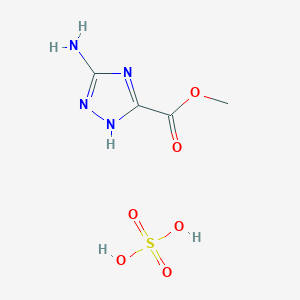
Ethyl 4-(2-fluoropropan-2-yl)picolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(2-fluoropropan-2-yl)picolinate is a chemical compound that belongs to the class of picolinates Picolinates are esters of picolinic acid, which is a derivative of pyridine This compound is characterized by the presence of an ethyl ester group and a fluorinated isopropyl group attached to the picolinic acid moiety
Preparation Methods
The synthesis of Ethyl 4-(2-fluoropropan-2-yl)picolinate typically involves the esterification of picolinic acid with ethanol in the presence of a suitable catalyst. The fluorinated isopropyl group can be introduced through a nucleophilic substitution reaction using a fluorinating agent such as diethylaminosulfur trifluoride (DAST). The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity of the product.
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and scale up the production. The use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities and the isolation of the desired product.
Chemical Reactions Analysis
Ethyl 4-(2-fluoropropan-2-yl)picolinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated isopropyl group, where nucleophiles such as amines or thiols replace the fluorine atom.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield picolinic acid and ethanol.
Common reagents and conditions used in these reactions include anhydrous solvents, controlled temperatures, and inert atmospheres to prevent unwanted side reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 4-(2-fluoropropan-2-yl)picolinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential as a biochemical probe to investigate enzyme activities and metabolic pathways. Its fluorinated group can serve as a marker in various analytical techniques.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. The presence of the fluorinated isopropyl group can improve the pharmacokinetic properties of drug candidates.
Industry: It is used in the development of specialty chemicals and materials with enhanced properties such as increased thermal stability and resistance to degradation.
Mechanism of Action
The mechanism by which Ethyl 4-(2-fluoropropan-2-yl)picolinate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorinated isopropyl group can enhance the compound’s binding affinity to these targets, leading to increased potency and selectivity. The ester group can undergo hydrolysis to release picolinic acid, which can further interact with biological molecules and modulate their activities.
Comparison with Similar Compounds
Ethyl 4-(2-fluoropropan-2-yl)picolinate can be compared with other similar compounds such as:
Ethyl 4-(4-nitrophenoxy)picolinate: This compound contains a nitrophenoxy group instead of a fluorinated isopropyl group. It is used as an intermediate in the synthesis of biologically active molecules.
Ethyl 4-(2-ethyl-4-{2-[2-(4-fluorophenyl)-5-methyloxazol-4-yl]ethoxy}phenyl)propanoic acid: This compound has a more complex structure with multiple functional groups, making it a potent agonist for PPARα, -γ, and -δ receptors.
The uniqueness of this compound lies in its fluorinated isopropyl group, which imparts distinct chemical and biological properties compared to other picolinate derivatives.
Properties
Molecular Formula |
C11H14FNO2 |
|---|---|
Molecular Weight |
211.23 g/mol |
IUPAC Name |
ethyl 4-(2-fluoropropan-2-yl)pyridine-2-carboxylate |
InChI |
InChI=1S/C11H14FNO2/c1-4-15-10(14)9-7-8(5-6-13-9)11(2,3)12/h5-7H,4H2,1-3H3 |
InChI Key |
KRJNLMQVZDIDJL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC=CC(=C1)C(C)(C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(Diethylamino)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13887773.png)






![N-[(4-methoxyphenyl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B13887815.png)



![tert-butyl N-pyrazolo[1,5-b]pyridazin-3-ylcarbamate](/img/structure/B13887844.png)
![Ethyl 7-bromoimidazo[4,3-b][1,3]thiazole-3-carboxylate](/img/structure/B13887849.png)

